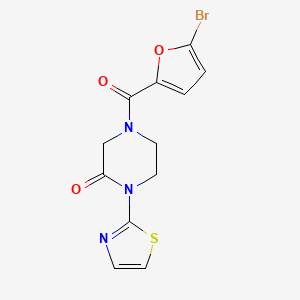
4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromofuran, thiazole, and piperazinone moieties in its structure suggests that it may exhibit diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions One common approach starts with the preparation of the bromofuran intermediate, which can be synthesized by bromination of furan-2-carboxylic acid This intermediate is then coupled with a thiazole derivative under appropriate conditions to form the desired product
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and purification methods.
化学反应分析
Types of Reactions
4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted furan derivatives.
科学研究应用
4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction of its functional groups with biological macromolecules.
Materials Science: Its unique structure may be explored for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromofuran and thiazole moieties may play a crucial role in binding to these targets, while the piperazinone ring can modulate the compound’s overall conformation and reactivity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 4-(5-Chlorofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- 4-(5-Methylfuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- 4-(5-Nitrofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Uniqueness
4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the furan ring, the bromine atom may enhance the compound’s ability to participate in specific reactions or interactions with biological targets.
属性
IUPAC Name |
4-(5-bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S/c13-9-2-1-8(19-9)11(18)15-4-5-16(10(17)7-15)12-14-3-6-20-12/h1-3,6H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJZTCVEDYLFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(O2)Br)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














